

Theoretical Calculations on 1-Nitro-2-phenoxybenzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Nitro-2-phenoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize **1-Nitro-2-phenoxybenzene**, a key intermediate in the synthesis of the anti-inflammatory drug Nimesulide. While direct computational studies on this specific molecule are limited in publicly available literature, this document outlines the established methodologies and expected outcomes based on extensive research on nitroaromatic compounds and diaryl ethers. The principles and protocols detailed herein serve as a robust framework for researchers seeking to perform their own in-silico analyses.

Introduction to 1-Nitro-2-phenoxybenzene

1-Nitro-2-phenoxybenzene (also known as o-nitrophenyl phenyl ether) is a crucial precursor molecule whose synthesis often involves a nucleophilic aromatic substitution (S_NAr) mechanism.^[1] The presence of the electron-withdrawing nitro group ortho to the ether linkage significantly influences the molecule's geometry, electronic properties, and reactivity. Computational chemistry provides invaluable insights into these characteristics at the atomic level, complementing experimental data and guiding further research and development.

Molecular Profile:

Property	Value
CAS Registry Number	2216-12-8[2]
Molecular Formula	C ₁₂ H ₉ NO ₃ [2]
Molecular Weight	215.2048 g/mol [2]
IUPAC Name	1-nitro-2-phenoxybenzene[2]

Computational Methodologies

The following sections detail the standard computational protocols for the theoretical analysis of **1-Nitro-2-phenoxybenzene** and related nitroaromatic compounds. These methods are widely implemented in quantum chemistry software packages like Gaussian.[3]

Geometry Optimization

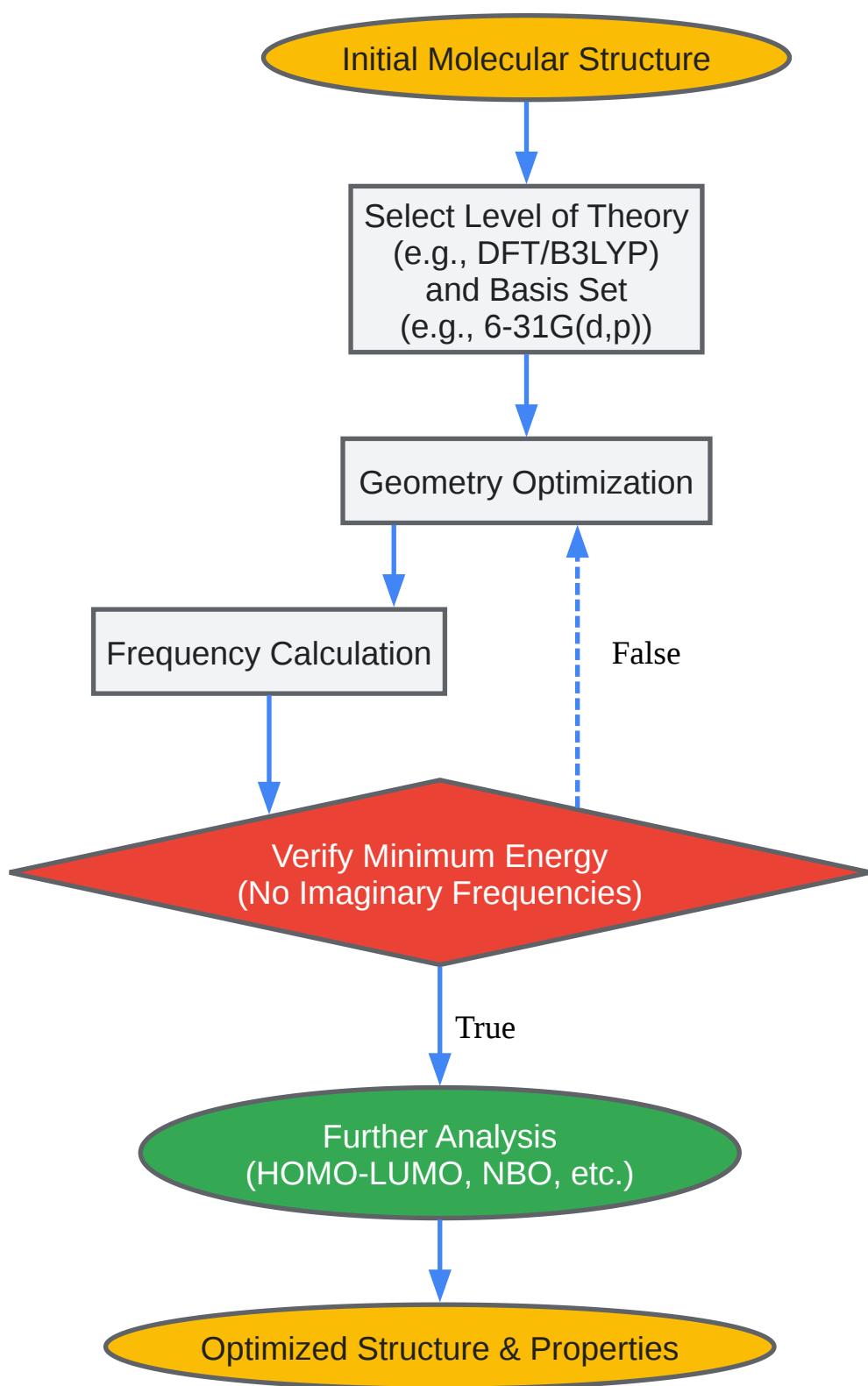
The initial and most critical step in computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

Experimental Protocol:

- Initial Structure Input: The molecular structure of **1-Nitro-2-phenoxybenzene** is constructed using a molecular builder and imported into the computational chemistry software.
- Level of Theory and Basis Set Selection: Density Functional Theory (DFT) is a widely used and accurate method for these types of calculations. A common choice is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p).[4]
- Optimization Algorithm: An iterative optimization algorithm, such as the Berny algorithm, is employed to adjust the atomic coordinates until the forces on each atom are negligible and the energy has converged to a minimum.
- Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no

imaginary frequencies). This calculation also provides the vibrational frequencies for spectral analysis.

A generalized workflow for computational analysis is depicted below.

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A generalized workflow for the computational investigation of chemical reactivity.

Vibrational Analysis

Vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. This is crucial for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed spectral peaks.

Experimental Protocol:

- Prerequisite: A successfully optimized molecular geometry and the corresponding frequency calculation results are required.
- Frequency Extraction: The calculated vibrational frequencies and their corresponding IR intensities and Raman activities are extracted from the output file of the frequency calculation.
- Spectral Simulation: The calculated data is used to generate theoretical IR and Raman spectra. These can be visualized and compared with experimental spectra.
- Mode Assignment: The vibrational modes are assigned by visualizing the atomic motions for each frequency using software like GaussView. Potential Energy Distribution (PED) analysis can be performed for a more detailed assignment of contributions from different internal coordinates to each vibrational mode.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

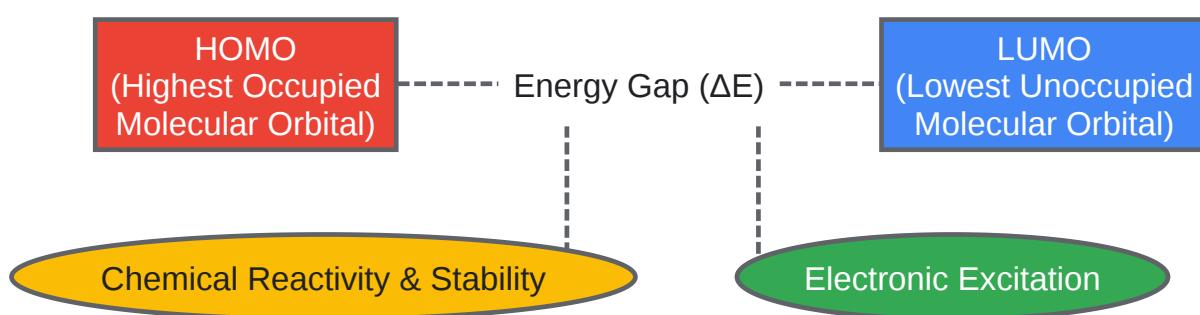
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

Experimental Protocol:

- Prerequisite: An optimized molecular geometry is necessary.
- Orbital Energy Calculation: The energies of the molecular orbitals are calculated at the chosen level of theory.

- HOMO and LUMO Identification: The HOMO is identified as the highest energy orbital containing electrons, and the LUMO is the lowest energy orbital that is unoccupied.
- Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated as: $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$
- Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the regions of the molecule involved in electron donation and acceptance.

The relationship between HOMO, LUMO, and chemical reactivity is illustrated below.



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Conceptual diagram of HOMO-LUMO analysis.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution, atomic charges, and intramolecular interactions within the molecule. It helps in understanding charge delocalization and hyperconjugative interactions that contribute to molecular stability.

Experimental Protocol:

- Prerequisite: An optimized molecular geometry is required.
- NBO Calculation: The NBO analysis is requested as part of the quantum chemical calculation.
- Data Extraction: The output provides information on natural atomic charges, hybridization of orbitals, and the energies of donor-acceptor interactions.

- Interaction Analysis: The stabilization energies ($E(2)$) associated with interactions between filled (donor) and empty (acceptor) orbitals are analyzed to identify significant hyperconjugative effects.

Predicted Molecular Properties of 1-Nitro-2-phenoxybenzene

Based on the computational methodologies described and data from related nitroaromatic compounds, the following tables summarize the expected quantitative data for **1-Nitro-2-phenoxybenzene**.

Table 1: Predicted Optimized Geometric Parameters (DFT/B3LYP/6-31G(d,p))

Parameter	Predicted Value
Bond Lengths (Å)	
C-N	~1.48
N-O	~1.22
C-O (ether)	~1.37
**Bond Angles (°) **	
O-N-O	~124
C-C-N	~119
C-O-C (ether)	~118
Dihedral Angles (°)	
C-C-N-O	~0 (Nitro group is coplanar with the benzene ring)
C-O-C-C	Non-zero (indicating a twist between the two phenyl rings)

Table 2: Predicted Electronic Properties (DFT/B3LYP/6-31G(d,p))

Property	Predicted Value
HOMO Energy	-6.5 to -7.5 eV
LUMO Energy	-2.0 to -3.0 eV
HOMO-LUMO Gap	4.0 to 5.0 eV
Dipole Moment	4.0 to 5.0 Debye

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode	Predicted Wavenumber Range
NO ₂ Asymmetric Stretch	1520 - 1560
NO ₂ Symmetric Stretch	1340 - 1370
C-O-C Asymmetric Stretch	1230 - 1270
C-O-C Symmetric Stretch	1020 - 1060
Aromatic C-H Stretch	3050 - 3100

Conclusion

This guide has outlined the standard theoretical methodologies for the computational analysis of **1-Nitro-2-phenoxybenzene**. While specific experimental and computational data for this molecule are not readily available, the protocols for geometry optimization, vibrational analysis, HOMO-LUMO analysis, and NBO analysis provide a comprehensive framework for its in-silico characterization. The predicted data, derived from studies on analogous compounds, offer valuable benchmarks for future computational and experimental investigations. The application of these theoretical calculations can significantly aid in understanding the structure-property relationships of this important pharmaceutical intermediate, thereby supporting the development of more efficient synthetic routes and novel therapeutic agents.

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